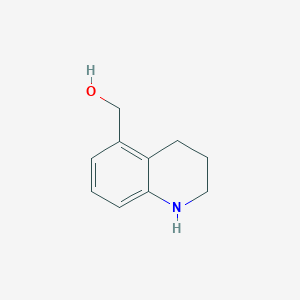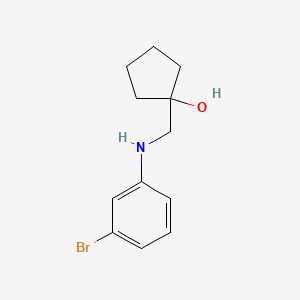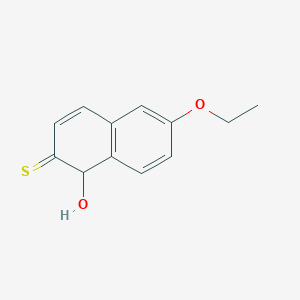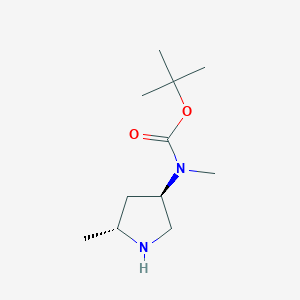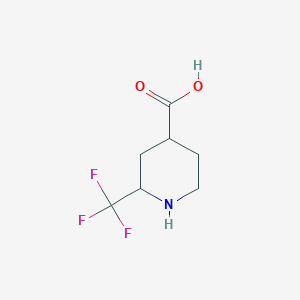![molecular formula C11H16N2O B13341638 3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13341638.png)
3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one is a chemical compound with a unique structure that includes a dihydropyridinone core and a cyclobutylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds and appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity. The pathways involved include signal transduction cascades and metabolic processes .
類似化合物との比較
Similar Compounds
4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)-phenoxy)-1-methylcyclohexane-1-carboxylic Acid: This compound shares a similar cyclobutylmethyl group but differs in its overall structure and functional groups.
AZD5462: Another compound with a similar cyclobutylmethyl group, used in heart failure research.
Uniqueness
3-Amino-1-[(1-methylcyclobutyl)methyl]-1,4-dihydropyridin-4-one is unique due to its specific dihydropyridinone core, which imparts distinct chemical properties and biological activities compared to other similar compounds .
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
3-amino-1-[(1-methylcyclobutyl)methyl]pyridin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-11(4-2-5-11)8-13-6-3-10(14)9(12)7-13/h3,6-7H,2,4-5,8,12H2,1H3 |
InChIキー |
LKEPBKWCKJLLBT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC1)CN2C=CC(=O)C(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


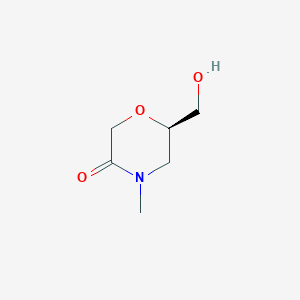
![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
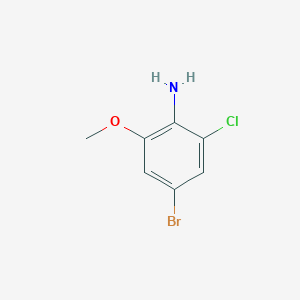
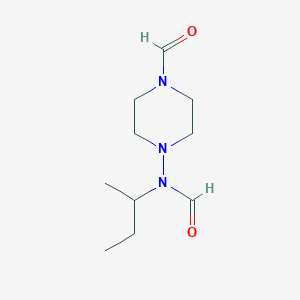
![(2-(3-(8-(4-(4-(Chloromethyl)benzyl)piperazin-1-yl)-1,3-dioxo-1H-benzo[10,5]anthra[2,1,9-def]isoquinolin-2(3H)-yl)propanamido)ethyl)triphenylphosphonium chloride](/img/structure/B13341576.png)
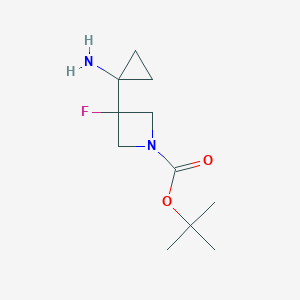
![{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13341588.png)
